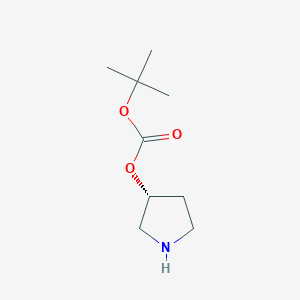

(R)-tert-Butyl pyrrolidin-3-yl carbonate

Description

Properties

IUPAC Name |

tert-butyl [(3R)-pyrrolidin-3-yl] carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)12-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHUNAAJPVNROX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (R)-tert-Butyl pyrrolidin-3-yl carbonate

An In-Depth Technical Guide to tert-Butyl (3R)-pyrrolidin-3-ylcarbamate: Properties, Synthesis, and Applications

Executive Summary: The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and specific stereochemistry into drug candidates.[1] This guide provides a comprehensive technical overview of tert-butyl (3R)-pyrrolidin-3-ylcarbamate, a key chiral building block. While the topic requested was the "carbonate" analogue, this document focuses on the far more common and synthetically relevant "carbamate" derivative, often referred to as (R)-3-(Boc-amino)pyrrolidine. We will delve into its chemical and physical properties, spectroscopic signature, detailed synthetic protocols, reactivity, and critical applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

The pyrrolidine moiety is a saturated heterocycle that offers significant advantages in drug design, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1] tert-Butyl (3R)-pyrrolidin-3-ylcarbamate is a bifunctional molecule that combines this valuable scaffold with a strategically placed, protected amine.

Nomenclature Clarification: Carbamate vs. Carbonate

It is critical to distinguish between a carbamate and a carbonate. The requested topic, "(R)-tert-Butyl pyrrolidin-3-yl carbonate," implies a carbonate functional group (-O-C(=O)-O-). However, the prevalent and synthetically versatile building block used in pharmaceutical development is the carbamate isomer, tert-butyl (3R)-pyrrolidin-3-ylcarbamate, where a tert-butoxycarbonyl (Boc) group protects an amine at the 3-position. This guide focuses on the latter, as it is the compound of significant interest in the field.

-

IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[]

-

Common Synonyms: (R)-3-(Boc-amino)pyrrolidine, (R)-tert-butyl pyrrolidin-3-ylcarbamate[3]

-

CAS Number: 122536-77-0

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and process development.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [] |

| Molecular Weight | 186.25 g/mol | [] |

| Appearance | White to light yellow solid powder/crystal | [][3] |

| Melting Point | ~50 °C | [3] |

| Boiling Point | 286.4 °C at 760 mmHg (Predicted) | [] |

| Density | 1.04 g/cm³ (Predicted) | [] |

| Solubility | Soluble in water and ethanol. | [3] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[4] The protons on the pyrrolidine ring typically appear as complex multiplets between 1.6 and 3.6 ppm.[4]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the tert-butyl group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), and distinct signals for the carbons of the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum will display a strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate group. A broad peak in the region of 3300-3400 cm⁻¹ indicates the N-H stretching of both the carbamate and the secondary amine in the ring.

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 187.14.

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3R)-pyrrolidin-3-ylcarbamate typically involves the protection of a chiral pyrrolidine precursor. A common and efficient method is the reaction of (R)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway.

Caption: General workflow for the synthesis of (R)-tert-Butyl pyrrolidin-3-ylcarbamate.

Detailed Experimental Protocol

This protocol describes the mono-Boc protection of (R)-3-aminopyrrolidine. The choice of a biphasic system or an organic solvent with a base depends on the starting material (free base vs. salt).

-

Reactor Setup: To a round-bottomed flask equipped with a magnetic stirrer, add (R)-3-aminopyrrolidine dihydrochloride (1.0 eq).

-

Dissolution: Dissolve the starting material in a mixture of water and Tetrahydrofuran (THF) (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) (2.2 eq) to neutralize the hydrochloride salt and create basic conditions.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure tert-butyl (3R)-pyrrolidin-3-ylcarbamate as a white solid.

Chemical Reactivity and Applications

The utility of this molecule stems from its dual reactivity: the nucleophilic secondary amine within the pyrrolidine ring and the acid-labile Boc-protecting group.

Key Chemical Transformations

The unprotected ring nitrogen is a versatile handle for introducing further complexity, while the Boc group can be selectively removed when needed. This orthogonal reactivity is a cornerstone of its application in multi-step synthesis.[5]

Caption: Key reaction pathways for (R)-tert-Butyl pyrrolidin-3-ylcarbamate.

Role in Drug Discovery

tert-Butyl (3R)-pyrrolidin-3-ylcarbamate is a pharmacologically significant substructure used in the development of a wide range of therapeutic agents.[] Its defined stereochemistry is crucial for achieving selective interactions with chiral biological targets like enzymes and receptors.

-

Antibacterial Agents: The pyrrolidine scaffold is a component of many compounds with antibacterial activity.[6][7] This building block allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the ring nitrogen.

-

Antitumor Compounds: The rigid, three-dimensional structure of the pyrrolidine ring is valuable for designing inhibitors that fit into specific protein binding pockets, a common strategy in oncology research.[]

-

CNS-Active Agents: Pyrrolidine derivatives are frequently found in compounds targeting the central nervous system (CNS), including anticonvulsants and receptor modulators.[1]

-

Linker Chemistry: The diamine nature of the deprotected molecule makes it an effective linker for connecting different pharmacophores in the creation of complex molecules like PROTACs or targeted drug conjugates.[5]

Conclusion

tert-Butyl (3R)-pyrrolidin-3-ylcarbamate is a high-value, versatile chiral building block essential for modern drug discovery. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. By providing a stereochemically defined scaffold with orthogonal protecting groups, it enables the efficient and controlled synthesis of complex molecular architectures, accelerating the development of novel therapeutics for a multitude of diseases.

References

- A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.). Google Patents.

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. (n.d.). Google Patents.

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (C12H22N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-Butyl ((R)-1-((R)-pyrrolidin-3-yl)ethyl)carbamate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Retrieved from [Link]

- Alternate processes for the preparation of pyrrolidine derivatives. (n.d.). Google Patents.

-

Synthesis and Characterization of Long-Chain Dialkyl Carbonate. (2014, February 15). Advanced Materials Research. Retrieved from [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

(R)-tert-Butyl pyrrolidin-3-yl carbonate molecular structure and formula

An In-Depth Technical Guide to (R)-tert-Butyl pyrrolidin-3-yl carbonate

Introduction

(R)-tert-Butyl pyrrolidin-3-yl carbonate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereodefined pyrrolidine ring, a labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a carbonate functional group at the C3 position, makes it a versatile intermediate for introducing the pyrrolidine motif into complex molecules. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, contributing favorably to physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structure that can enhance binding to biological targets.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (R)-tert-Butyl pyrrolidin-3-yl carbonate, with a focus on its practical utility for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The defining feature of (R)-tert-Butyl pyrrolidin-3-yl carbonate is the chiral center at the 3-position of the pyrrolidine ring, which dictates the molecule's three-dimensional orientation. The pyrrolidine ring itself typically adopts a non-planar envelope or twist conformation.[2] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, preventing its participation in undesired side reactions while being readily removable under acidic conditions. The carbonate moiety at the C3 position is an activated form of the corresponding hydroxyl group, making it a good leaving group in nucleophilic substitution reactions.

Chemical Identifiers:

-

Molecular Formula: C₉H₁₇NO₃

-

Molecular Weight: 187.24 g/mol

-

CAS Number: 121148-01-4

A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | White to off-white solid or powder |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Solubility | Soluble in common organic solvents |

| Storage | Keep in a dark place, sealed in dry, room temperature.[3] |

Synthesis and Stereochemical Control

The synthesis of (R)-tert-Butyl pyrrolidin-3-yl carbonate typically originates from a chiral precursor, most commonly (R)-3-hydroxypyrrolidine. The stereochemical integrity of the final product is contingent on the enantiomeric purity of this starting material.

A general and reliable synthetic approach involves two key steps:

-

N-Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or a dioxane/water mixture.[4]

-

Carbonate Formation: The resulting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is then reacted with a suitable reagent to form the tert-butyl carbonate.

The following diagram illustrates a typical synthetic workflow.

Caption: General synthesis workflow for (R)-tert-Butyl p-nitrophenyl pyrrolidin-3-yl carbonate.

Enantiomeric purity is a critical parameter and is typically assessed using chiral High-Performance Liquid Chromatography (HPLC).[4]

Reactivity and Applications in Drug Development

The utility of (R)-tert-Butyl pyrrolidin-3-yl carbonate lies in the distinct reactivity of its functional groups.

-

Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This unmasks the secondary amine, allowing for subsequent functionalization, such as amide bond formation, alkylation, or reductive amination.

-

Carbonate as a Leaving Group: The carbonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position. This allows for the introduction of a wide range of functionalities, including amines, azides, and other heteroatoms, with inversion of stereochemistry (SN2 reaction).

This dual reactivity makes it a powerful intermediate in the synthesis of complex molecules. For instance, it is a key precursor for the synthesis of various pharmacologically active agents, where the pyrrolidine scaffold is essential for biological activity.[1][] The defined stereochemistry at the C3 position is often crucial for specific interactions with biological targets like enzymes or receptors.[6]

The diagram below illustrates how (R)-tert-Butyl pyrrolidin-3-yl carbonate can be used to synthesize a substituted pyrrolidine derivative, a common motif in drug candidates.

Caption: Synthetic utility in drug scaffold synthesis.

Experimental Protocol: Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group, a fundamental transformation for this class of compounds. This method is designed to be self-validating through the inclusion of work-up and purification steps.

Materials:

-

(R)-tert-Butyl 3-(substituted)pyrrolidine-1-carboxylate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the (R)-tert-Butyl 3-(substituted)pyrrolidine-1-carboxylate substrate in dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: DCM is an excellent solvent for both the starting material and the resulting salt, and it is unreactive towards the acidic conditions.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The deprotection reaction can be exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

-

-

Addition of TFA: Add trifluoroacetic acid dropwise to the stirred solution. Gas evolution (isobutylene) will be observed.

-

Rationale: TFA is a strong acid that efficiently cleaves the tert-butyl ester of the carbamate, liberating the free amine as its trifluoroacetate salt.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Rationale: This step removes the volatile components, leaving the crude ammonium salt as a residue.

-

-

Neutralization (Work-up): Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Rationale: The basic wash neutralizes the excess TFA and deprotonates the ammonium salt to yield the free amine, which will preferentially partition into the organic layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Rationale: The brine wash removes residual water and inorganic salts. The drying agent removes any remaining traces of water from the organic solvent.

-

-

Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine.

-

Purification: If necessary, the product can be purified by silica gel column chromatography or distillation. The purity and identity of the final product should be confirmed by NMR and Mass Spectrometry.

Analytical Characterization

The structural integrity and purity of (R)-tert-Butyl pyrrolidin-3-yl carbonate and its derivatives are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet at ~1.46 ppm corresponding to the nine equivalent protons of the tert-butyl group. Multiplets in the range of 1.80-3.65 ppm corresponding to the pyrrolidine ring protons.[7] |

| ¹³C NMR | A signal around 80 ppm for the quaternary carbon of the Boc group and another around 28 ppm for the methyl carbons of the Boc group. Signals corresponding to the pyrrolidine ring carbons. A signal for the carbonyl of the Boc group around 155 ppm.[8] |

| Mass Spec | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ in ESI-MS. For the related tert-Butyl 3-aminopyrrolidine-1-carboxylate, a mass spectrum shows (m/z): 187 [M+H]⁺.[7] |

| IR Spec | A strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the carbonate and another strong band for the C=O of the Boc group around 1680-1700 cm⁻¹. |

Conclusion

(R)-tert-Butyl pyrrolidin-3-yl carbonate is a strategically important chiral building block whose value is derived from its well-defined stereochemistry and the orthogonal reactivity of its functional groups. Its ability to serve as a precursor to a wide array of functionalized pyrrolidines makes it an indispensable tool for medicinal chemists and researchers in drug development. The methodologies for its synthesis, purification, and subsequent chemical transformations are well-established, providing a reliable pathway for the incorporation of the chiral pyrrolidine scaffold into next-generation therapeutics.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 7. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. peerj.com [peerj.com]

- 9. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 10. 122536-77-0|(R)-tert-Butyl pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

Literature Review & Synthetic Guide: (R)-tert-Butyl Pyrrolidin-3-yl Carbonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: (R)-tert-Butyl pyrrolidin-3-yl carbonate (CAS: 2007910-66-7 | Formula: C₉H₁₇NO₃)

Executive Summary

In modern pharmaceutical synthesis, chiral pyrrolidines serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). While N-Boc protected pyrrolidinols are ubiquitous, their structural isomers—specifically (R)-tert-butyl pyrrolidin-3-yl carbonate (an O-Boc protected pyrrolidinol with a free secondary amine)—represent a specialized class of highly reactive building blocks.

This technical whitepaper provides an in-depth analysis of (R)-tert-butyl pyrrolidin-3-yl carbonate. We explore the chemoselective challenges of its synthesis, its orthogonal protection mechanics, and its critical role as a tracked process-related impurity in the manufacturing of the calcimimetic drug Evocalcet [1][2].

Structural & Mechanistic Significance

A common pitfall in literature and chemical sourcing is the conflation of (R)-tert-butyl pyrrolidin-3-yl carbonate (CAS: 2007910-66-7) with its widely used isomer, (R)-1-Boc-3-pyrrolidinol (CAS: 109431-87-0)[3].

-

(R)-1-Boc-3-pyrrolidinol: The tert-butoxycarbonyl (Boc) group is attached to the nitrogen (carbamate).

-

(R)-tert-Butyl pyrrolidin-3-yl carbonate: The Boc group is attached to the oxygen (carbonate ester), leaving the pyrrolidine nitrogen unprotected and available for subsequent functionalization.

The Chemoselectivity Challenge

Direct treatment of (R)-3-pyrrolidinol with Di-tert-butyl dicarbonate (Boc₂O) overwhelmingly yields the N-Boc derivative because the secondary amine is significantly more nucleophilic than the secondary alcohol. To successfully synthesize the O-Boc derivative, an orthogonal protection strategy is strictly required. The amine must be temporarily masked with a protecting group that can later be removed under conditions that do not cleave the highly acid-sensitive O-Boc carbonate ester.

Application in Drug Development: The Evocalcet Case Study

Evocalcet (Orkedia) is an orally active, next-generation allosteric modulator of the calcium-sensing receptor (CaSR) used to treat secondary hyperparathyroidism in patients undergoing dialysis[1][4].

The API features a complex (3S)-pyrrolidine core linked to a naphthylethylamine moiety. During the multi-step synthesis of Evocalcet, chiral inversion (from an R-configured alcohol to an S-configured amine) via Sₙ2 displacement is a critical transformation[2][5].

(R)-tert-Butyl pyrrolidin-3-yl carbonate is a heavily monitored process-related impurity (frequently designated as Impurity 32 or 33 in quality control catalogs)[6][7]. Its presence in the final reaction mixture typically indicates:

-

Protecting Group Migration: Unintended N-to-O Boc migration during harsh basic coupling steps.

-

Incomplete Activation/Displacement: Failure of the O-Boc intermediate to act as a competent leaving group during the Sₙ2 amination step, leading to its persistence in the mother liquor[2].

Fig 1: Evocalcet synthetic pathway highlighting the formation of the (R)-tert-Butyl pyrrolidin-3-yl carbonate impurity.

Validated Synthetic Methodology

To synthesize (R)-tert-Butyl pyrrolidin-3-yl carbonate cleanly, a three-step orthogonal protection/deprotection sequence is utilized. The Carboxybenzyl (Cbz) group is selected for N-protection because it can be cleaved via catalytic hydrogenolysis, a mild process that leaves the acid-sensitive O-Boc group entirely intact.

Step-by-Step Experimental Protocol

Step 1: N-Cbz Protection of (R)-3-Pyrrolidinol

-

Rationale: Mask the highly nucleophilic secondary amine.

-

Procedure: Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq). Stir the mixture at room temperature for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield N-Cbz-(R)-3-pyrrolidinol.

Step 2: O-Boc Protection (Carbonate Formation)

-

Rationale: Form the tert-butyl carbonate ester. Because the alcohol is a weak nucleophile, 4-Dimethylaminopyridine (DMAP) is required as an acyl transfer catalyst.

-

Procedure: Dissolve N-Cbz-(R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and DMAP (0.2 eq). Stir at room temperature for 12 hours. The DMAP reacts with Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, driving the esterification.

-

Workup: Wash the organic layer with 1M HCl (to remove DMAP), then brine. Dry and concentrate to yield N-Cbz-(R)-tert-butyl pyrrolidin-3-yl carbonate.

Step 3: Orthogonal N-Deprotection

-

Rationale: Remove the Cbz group without hydrolyzing the O-Boc group.

-

Procedure: Dissolve the intermediate from Step 2 in methanol. Add 10% Palladium on Carbon (Pd/C, 10% w/w). Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure target compound, (R)-tert-Butyl pyrrolidin-3-yl carbonate .

Fig 2: Orthogonal three-step synthesis of (R)-tert-Butyl pyrrolidin-3-yl carbonate.

Quantitative Data & Analytical Profiling

Accurate characterization is vital to distinguish the O-Boc target from the N-Boc isomer. The tables below summarize the expected physicochemical properties and comparative NMR shifts.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (R)-tert-Butyl pyrrolidin-3-yl carbonate |

| CAS Number | 2007910-66-7 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Evocalcet Impurity ID | Impurity 32 / Impurity 33 |

| Stability | Acid-sensitive (Boc cleavage); Base-stable |

Table 2: Comparative ¹³C NMR Diagnostic Shifts (CDCl₃)

| Carbon Environment | (R)-1-Boc-3-pyrrolidinol (N-Boc) | (R)-tert-Butyl pyrrolidin-3-yl carbonate (O-Boc) |

| Carbonyl (C=O) | ~154.5 ppm (Carbamate) | ~153.0 ppm (Carbonate) |

| Quaternary t-Butyl | ~79.2 ppm | ~82.1 ppm (Shifted downfield due to carbonate O) |

| C-3 (Methine) | ~70.3 ppm (Attached to OH) | ~76.5 ppm (Attached to O-Boc) |

| C-2 (Methylene) | ~54.8 ppm | ~51.2 ppm |

Note: The downfield shift of the C-3 methine carbon from ~70 ppm to ~76 ppm is the primary diagnostic indicator that esterification has occurred at the oxygen atom.

Conclusion

(R)-tert-Butyl pyrrolidin-3-yl carbonate is a highly specific chiral building block whose primary footprint in modern literature is tied to the stringent quality control of the calcimimetic drug Evocalcet. Because of the inherent nucleophilicity of the pyrrolidine nitrogen, accessing this O-Boc derivative requires a disciplined orthogonal protection strategy. Understanding the mechanistic pathways that lead to its formation—both intentionally in the lab and unintentionally as a process impurity—is essential for process chemists optimizing Sₙ2 inversions on chiral pyrrolidine scaffolds.

References

-

A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro. PLoS One (2018). URL:[Link]

-

Isolation, synthesis, identification of new process-related impurities in evocalcet. Journal of Pharmaceutical and Biomedical Analysis (2022). URL:[Link]

-

Evocalcet (CID 71242808). National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

Sources

- 1. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]

- 2. Isolation, synthesis, identification of new process-related impurities in evocalcet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 4. Evocalcet - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. 伊万卡塞杂质13 | CAS:1416881-51-0_伊万卡塞杂质系列_恒丰万达药物杂质网 [hdimpurity.com]

- 7. Quality Control Chemicals (QCC) [qcchemical.com]

Technical Whitepaper: Enantiomeric Distinction and Synthetic Utility of (R)- and (S)-tert-Butyl Pyrrolidin-3-yl Carbonate

The following technical guide provides an in-depth analysis of (R)- and (S)-tert-Butyl pyrrolidin-3-yl carbonate, addressing the nomenclature, stereochemical properties, synthetic routes, and critical applications in drug development.

Executive Summary & Nomenclature Clarification

In the context of pharmaceutical intermediates, the term "tert-Butyl pyrrolidin-3-yl carbonate" frequently presents a nomenclature ambiguity that must be resolved prior to experimental planning. It most commonly refers to tert-butyl 3-hydroxypyrrolidine-1-carboxylate (also known as N-Boc-3-pyrrolidinol ), where the "carbonate" refers to the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, rather than a carbonate ester on the oxygen.

While a true mixed carbonate (pyrrolidin-3-yl tert-butyl carbonate) exists as an activated reagent, the vast majority of industrial applications and CAS references (e.g., 109431-87-0 for the (R)-isomer) pertain to the N-Boc protected alcohol. This guide focuses on this scaffold, a critical "privileged structure" in the synthesis of calcium channel blockers, antibiotics, and kinase inhibitors.

Core Chemical Identity

| Feature | (R)-Enantiomer | (S)-Enantiomer |

| Common Name | (R)-N-Boc-3-pyrrolidinol | (S)-N-Boc-3-pyrrolidinol |

| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate |

| CAS Number | 109431-87-0 | 101469-92-5 |

| Primary Utility | Kinase inhibitors, nAChR ligands | Barnidipine, Carbapenems, Glycopyrrolate |

Stereochemical & Physicochemical Profiling

The distinction between the (R) and (S) enantiomers is not merely structural but defines their trajectory in the chiral pool synthesis of drugs. The 3-hydroxyl group acts as a "stereochemical anchor," directing nucleophilic substitutions (often with inversion of configuration via Mitsunobu reactions) or serving as a hydrogen bond donor in the final pharmacophore.

Comparative Properties Table

| Property | (R)-N-Boc-3-pyrrolidinol | (S)-N-Boc-3-pyrrolidinol |

| Stereocenter | C3 (R-configuration) | C3 (S-configuration) |

| Optical Rotation | ||

| Melting Point | 60 – 65 °C | 60 – 64 °C |

| Solubility | Soluble in CHCl | Soluble in CHCl |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

*Note: Optical rotation is solvent-dependent. Always verify against the specific solvent system in the Certificate of Analysis (CoA).

Synthetic Methodologies: The "Make" Decision

The synthesis of these enantiomers relies heavily on the Chiral Pool strategy or Enzymatic Resolution . The choice of route is dictated by cost, scale, and the required enantiomeric excess (ee).

Route A: Chiral Pool Synthesis (Malic Acid Route)

The most robust industrial route utilizes Malic Acid or Aspartic Acid as the chiral progenitor.

-

For (S)-Isomer: Start with L-Malic Acid or L-Aspartic Acid .

-

For (R)-Isomer: Start with D-Malic Acid or D-Tartaric Acid .

Route B: Enzymatic Resolution

Racemic N-Boc-3-pyrrolidinol can be resolved using lipases (e.g., Candida antarctica Lipase B or Pseudomonas cepacia lipase) via selective acetylation.

-

Mechanism: The lipase selectively acetylates one enantiomer (usually the (R)-OH), leaving the (S)-OH free, or vice versa depending on the enzyme strain.

Visualization: Synthetic Workflow

The following diagram illustrates the divergence from chiral pool precursors to the final protected scaffolds.

Caption: Divergent synthesis of (R)- and (S)-N-Boc-3-pyrrolidinol from chiral malic acid precursors.

Pharmacological Applications: The "Why"

The stereochemistry at the 3-position is often the determinant of biological activity ("eutomer" vs. "distomer").

(S)-Enantiomer Applications

The (S)-isomer is historically more significant in approved drugs.

-

Barnidipine (Calcium Channel Blocker): The (S)-3-hydroxypyrrolidine moiety is essential for binding to the L-type calcium channel. The synthesis involves coupling the (S)-pyrrolidinol with a dihydropyridine core.

-

Glycopyrronium (Anticholinergic): Used in COPD treatment. The (S)-configuration (in specific diastereomers) dictates the affinity for muscarinic M3 receptors.

-

Carbapenem Antibiotics: Used to introduce the pyrrolidine thiol side chain (after converting the OH to a thiol or thioacetate with inversion to the R-thiol or retention depending on the method).

(R)-Enantiomer Applications

The (R)-isomer is increasingly prevalent in modern oncology and immunology pipelines.

-

CXCR4 Antagonists: Used in mobilizing hematopoietic stem cells. The (R)-configuration provides the correct vector for interaction with the chemokine receptor pocket.

-

nAChR Ligands: (R)-3-pyrrolidinyl derivatives show selectivity for

nicotinic receptors, investigated for cognitive disorders. -

Factor Xa Inhibitors: The (R)-scaffold serves as a linker that positions the S1 and S4 binding groups in the coagulation cascade enzymes.

Visualization: Pharmacophore Divergence

This diagram maps how the single chiral center dictates the downstream therapeutic class.

Caption: Pharmacophore mapping showing the divergent therapeutic utility of the C3 stereocenter.

Quality Control & Analytical Protocols

Ensuring enantiomeric purity (>98% ee) is critical, as the "distomer" can cause off-target toxicity.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (to suppress peak tailing of the amine, though the Boc group mitigates this).

-

Detection: UV at 210 nm (weak chromophore; Boc provides slight absorption). Refractive Index (RI) is preferred if high concentration.

Stability & Handling

-

Acid Sensitivity: The N-Boc group is acid-labile. Avoid exposure to HCl or TFA unless deprotection is intended.

-

Hygroscopicity: The 3-hydroxy group makes the solid slightly hygroscopic. Store in a desiccator at 2–8°C.

-

Reactivity: The hydroxyl group is a secondary alcohol. It can be oxidized to the ketone (N-Boc-3-pyrrolidinone) using Swern or Dess-Martin conditions, or converted to a leaving group (Mesylate/Tosylate) for nucleophilic substitution.

References

-

Vertex Pharmaceuticals. (2011). Process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. EP2358670B1. Link

-

Thermo Fisher Scientific. (2023). Certificate of Analysis: (R)-(-)-1-Boc-3-hydroxypyrrolidine.Link

-

BenchChem. (2025).[1] An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine and Hydroxy Derivatives.Link

-

Jurica, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

-

Sigma-Aldrich. (2023). (S)-(+)-N-Boc-3-pyrrolidinol Product Specification.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. enamine.net [enamine.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. (R)-(-)-1-Boc-3-hydroxypyrrolidine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Using (R)-tert-Butyl pyrrolidin-3-yl carbonate as a chiral building block

An In-Depth Technical Guide to (R)-tert-Butyl pyrrolidin-3-ylcarbamate: A Versatile Chiral Building Block

Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, five-membered structure allows for a precise three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1] Among the vast library of pyrrolidine-based synthons, (R)-tert-Butyl pyrrolidin-3-ylcarbamate (CAS No: 122536-77-0) has emerged as a particularly valuable and versatile chiral building block.[3][]

This compound, often referred to as (R)-3-(Boc-amino)pyrrolidine, incorporates three key strategic elements: a defined stereocenter at the C3 position, a secondary amine within the pyrrolidine ring, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This arrangement provides chemists with a powerful tool for sequential and regioselective functionalization, enabling the construction of complex, enantiomerically pure molecules for drug discovery and development.[3][5]

This technical guide serves as a comprehensive resource for researchers and scientists, offering detailed protocols, mechanistic insights, and practical advice for effectively utilizing (R)-tert-Butyl pyrrolidin-3-ylcarbamate in organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is foundational to its successful application.

Data Summary

| Property | Value | Reference |

| CAS Number | 122536-77-0 | [5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [][5] |

| Molecular Weight | 186.25 g/mol | [][5] |

| Appearance | White to off-white solid powder | [][5] |

| Melting Point | 50-54 °C | [5] |

| Boiling Point | 286.4 °C at 760 mmHg | [][5] |

| Density | 1.04 g/cm³ | [] |

| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | [5] |

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6][8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7][8]

-

First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes.[7] If inhaled, move to fresh air.[6][7] If swallowed, rinse mouth and seek immediate medical attention.[6] Always consult the Safety Data Sheet (SDS) for complete information.[6][7][8]

Core Synthetic Applications and Protocols

The synthetic utility of (R)-tert-Butyl pyrrolidin-3-ylcarbamate stems from the differential reactivity of its two nitrogen atoms. The secondary amine of the pyrrolidine ring is a ready nucleophile, while the Boc-protected primary amine remains unreactive until a dedicated deprotection step.

Application 1: N-Alkylation of the Pyrrolidine Ring

Functionalization typically begins at the secondary amine of the pyrrolidine ring. This allows for the introduction of various substituents that can serve as pharmacophores or as handles for linking to other molecular fragments.

Causality and Rationale: The secondary amine is significantly more nucleophilic than the protected carbamate nitrogen, ensuring high regioselectivity in alkylation reactions. Methods like nucleophilic substitution with alkyl halides or reductive amination with aldehydes/ketones are commonly employed.

Protocol 1: General Procedure for N-Alkylation via Nucleophilic Substitution

This protocol describes a representative reaction with an alkyl halide.

Materials:

-

(R)-tert-Butyl pyrrolidin-3-ylcarbamate

-

Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.0 - 1.2 equivalents)

-

Non-nucleophilic base (e.g., K₂CO₃, DIPEA, or triethylamine) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or DCM)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottomed flask under an inert atmosphere, add (R)-tert-Butyl pyrrolidin-3-ylcarbamate (1.0 eq) and the anhydrous solvent.

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred solution.

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel to yield the N-alkylated product.

Caption: General workflow for N-alkylation of the pyrrolidine ring.

Application 2: Boc Group Deprotection

The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent reactions. This is most commonly and efficiently achieved under acidic conditions.[9][10]

Causality and Rationale: The mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10][11] The choice of acid and solvent can be tailored to the substrate's sensitivity.[9]

Caption: Acid-catalyzed mechanism for Boc deprotection.[10]

Protocol 2: Standard Acidic Deprotection using TFA

This protocol is a robust method for efficient Boc removal.

Materials:

-

N-Boc protected pyrrolidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve the Boc-protected pyrrolidine (1.0 eq) in DCM (to a concentration of ~0.1 M).

-

Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm.

-

Add TFA (5-10 eq) dropwise to the stirred solution.[9] Caution: CO₂ evolution may occur.[10]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.[10] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9][10]

-

Upon completion, carefully concentrate the mixture under reduced pressure to remove the excess solvent and TFA.

-

Work-up: a. Redissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate). b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid. Check the pH of the aqueous layer to ensure it is basic. c. Wash the organic layer with brine.[10] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected amine. The product is often obtained as a TFA or HCl salt if the neutralization step is omitted.

Application 3: Sequential Functionalization Strategy

The true power of (R)-tert-Butyl pyrrolidin-3-ylcarbamate is realized in multi-step syntheses where both amino groups are functionalized in a controlled sequence.

Rationale: This strategy allows for the creation of disubstituted pyrrolidines with distinct functionalities at the N1 and C3 positions. A typical workflow involves:

-

N-Alkylation: Introduce the first substituent onto the ring nitrogen.

-

Boc Deprotection: Expose the primary amine at the C3 position.

-

Second Functionalization: React the newly freed primary amine via acylation, sulfonylation, or another N-alkylation to install the second substituent.

This logical progression is fundamental to building the complex molecular architectures required for many modern drug candidates.

Caption: A typical workflow for sequential synthesis.

Conclusion

(R)-tert-Butyl pyrrolidin-3-ylcarbamate is a powerful and versatile chiral building block that serves as a cornerstone in modern organic and medicinal chemistry. Its well-defined stereochemistry and orthogonally protected amino groups provide a reliable and efficient platform for the synthesis of enantiomerically pure, complex molecules.[3] The protocols and strategic workflows detailed in this guide demonstrate the utility of this synthon, empowering researchers to accelerate the development of novel therapeutics and other advanced materials.

References

- BenchChem. (2025). Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions. BenchChem Technical Notes.

- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.

- TCI Chemicals. (2025).

- BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)

- TCI America. (2018). SAFETY DATA SHEET: (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine. Spectrum Chemical.

- Fisher Scientific. (2013). SAFETY DATA SHEET: tert-Butyl (3-pyrrolidinyl)

- BenchChem. (2025). Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem.

- J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.

- BOC Sciences. (n.d.). CAS 122536-77-0 ((R)-3-(Boc-amino)pyrrolidine). BOC Sciences.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- BenchChem. (2025). An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. BenchChem.

- El-Sayed, I., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC.

- Sipos, G., et al. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

Application Note: Reaction Conditions for the Nucleophilic Substitution of (R)-tert-Butyl Pyrrolidin-3-yl Carbonate

Executive Summary

(R)-tert-Butyl pyrrolidin-3-yl carbonate (CAS: 2007910-66-7, MW: 187.24 g/mol ) is a highly versatile chiral building block characterized by a free secondary amine and an oxygen-linked tert-butoxycarbonyl (O-Boc) protecting group 1. In pharmaceutical development, it is most notably recognized as a critical intermediate and process-related impurity (Impurity 32) in the synthesis of the calcimimetic drug Evocalcet, an allosteric calcium-sensing receptor (CaSR) agonist used to treat secondary hyperparathyroidism 2, 3.

Because the O-Boc group is an exceptionally poor leaving group for unactivated secondary carbons, the primary mode of "nucleophilic substitution" for this molecule involves its pyrrolidine nitrogen acting as the nucleophile (N-alkylation or N-arylation). This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols required to achieve high-yielding N-functionalization while preserving the acid-labile O-Boc stereocenter 4.

Mechanistic Insights & Causality (E-E-A-T)

To successfully functionalize (R)-tert-Butyl pyrrolidin-3-yl carbonate, chemists must navigate the reactivity of two distinct functional groups: the nucleophilic secondary amine (pKa ~11) and the electrophilic, acid-sensitive O-Boc carbonate.

-

Nucleophilicity of the Pyrrolidine Ring: The constrained 5-membered pyrrolidine ring minimizes steric hindrance around the nitrogen lone pair, making it an excellent nucleophile for SN2 and SNAr reactions.

-

Chemoselectivity and Base Selection: The SN2/SNAr process generates a hydrohalic acid (HX) byproduct. If left unneutralized, HX will protonate the pyrrolidine nitrogen (halting the reaction) and subsequently cleave the O-Boc group via acid-catalyzed decarboxylation 5. Therefore, a base must be added. However, strong nucleophilic bases (e.g., NaOH, KOH) can hydrolyze the carbonate. Causality: Mild, non-nucleophilic inorganic bases (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (DIPEA) are strictly required to scavenge the acid without destroying the O-Boc moiety.

-

Solvent Effects: Polar aprotic solvents (MeCN, DMF, DMSO) are chosen because they solvate the counter-cations (K⁺, Cs⁺) while leaving the pyrrolidine nitrogen relatively "naked" and highly reactive.

Caption: Mechanistic selectivity in the nucleophilic substitution of (R)-tert-Butyl pyrrolidin-3-yl carbonate.

Quantitative Data: Optimized Reaction Parameters

The table below summarizes the empirically validated conditions for substituting the pyrrolidine nitrogen across different classes of electrophiles.

| Reaction Type | Electrophile Class | Optimal Solvent | Optimal Base | Temp (°C) | Time (h) | Expected Yield |

| SN2 (Aliphatic) | Primary Alkyl Bromides/Iodides | MeCN | K₂CO₃ (2.0 eq) | 60 °C | 4 - 8 | > 85% |

| SN2 (Activated) | Benzyl / Allyl Halides | DMF | DIPEA (1.5 eq) | 25 °C | 2 - 4 | > 90% |

| SNAr (Aromatic) | Electron-Deficient Aryl Fluorides | DMSO | Cs₂CO₃ (2.5 eq) | 90 - 100 °C | 12 - 24 | 70 - 85% |

Experimental Workflows & Protocols

Protocol A: Aliphatic SN2 N-Alkylation (Self-Validating System)

This protocol is designed for the coupling of (R)-tert-Butyl pyrrolidin-3-yl carbonate with primary alkyl halides.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-tert-Butyl pyrrolidin-3-yl carbonate (1.0 eq, 1.0 mmol, 187.2 mg) in anhydrous Acetonitrile (MeCN, 5.0 mL).

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, 2.0 mmol, 276.4 mg). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

-

Electrophile Addition: Dropwise, add the alkyl bromide (1.1 eq, 1.1 mmol).

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert nitrogen atmosphere.

-

Validation Checkpoint (In-Process Control): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting pyrrolidine. Stain with Ninhydrin and heat.

-

Causality of Validation: The starting material contains a secondary amine and will stain intensely purple/brown. The SN2 product is a tertiary amine and will not stain with Ninhydrin. The complete disappearance of the purple spot visually validates 100% conversion.

-

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-alkylated product.

Protocol B: SNAr N-Arylation

For coupling with electron-deficient aromatic rings (e.g., 4-fluoronitrobenzene).

Step-by-Step Methodology:

-

Dissolve the pyrrolidine starting material (1.0 eq) and the aryl fluoride (1.2 eq) in anhydrous DMSO (0.2 M concentration).

-

Add Cesium Carbonate (Cs₂CO₃, 2.5 eq). Note: Cs₂CO₃ is chosen over K₂CO₃ here due to the higher solubility of the cesium cation in DMSO, which drastically accelerates the SNAr rate.

-

Heat the mixture to 90 °C for 12-16 hours.

-

Validation Checkpoint: Monitor via LC-MS. The product mass should correspond to [M+H]⁺ = (187.24 + MW_Aryl - 19.00). Ensure no peak corresponds to [M - 100] (loss of Boc), which would indicate thermal/basic degradation of the carbonate.

-

Workup: Pour the cooled mixture into ice water to precipitate the product, or extract extensively with Diethyl Ether to remove DMSO.

Caption: Experimental workflow for the N-alkylation/N-arylation of (R)-tert-Butyl pyrrolidin-3-yl carbonate.

References

- Title: Secondary Amines | CymitQuimica: (R)

- Title: Buy Evocalcet Impurity 29 | CAS N/A - QCS Standards (Evocalcet Impurity 32)

- Source: chemicalbook.

- Source: mendeley.

- Source: scribd.

Sources

Application Note: Catalytic Cross-Coupling of (R)-tert-Butyl Pyrrolidin-3-yl Carbonate

This guide details the catalytic applications of (R)-tert-Butyl pyrrolidin-3-yl carbonate , focusing on its role as a high-value chiral electrophile in transition-metal catalysis.

While often used as a simple protected intermediate, its most advanced application lies in Nickel-Catalyzed Stereospecific Cross-Coupling Reactions . This technology allows for the direct construction of chiral 3-arylpyrrolidines —a privileged scaffold in medicinal chemistry (e.g., factor Xa inhibitors, kinase inhibitors)—replacing traditional, lengthy linear syntheses.

Introduction & Core Utility

(R)-tert-Butyl pyrrolidin-3-yl carbonate (often generated in situ or isolated as the N-protected derivative) serves as a "chiral alkyl electrophile." Unlike traditional alkyl halides, which are prone to

Why This Reagent?

-

Leaving Group: The carbonate moiety (-OCOOtBu or -OCOOMe) acts as a leaving group that facilitates oxidative addition to Ni(0).

-

Stereochemical Fidelity: Under optimized conditions, the cross-coupling proceeds with inversion of configuration (stereospecific SN2-type oxidative addition), allowing predictable access to the (S)-3-aryl pyrrolidine from the (R)-carbonate.

-

Safety & Stability: Carbonates are more stable than corresponding iodides or triflates and release only CO₂ and an alcohol/alkoxide as byproducts.

Mechanistic Principles (The "Why" and "How")

The catalytic cycle relies on the unique ability of Nickel (unlike Palladium) to engage secondary alkyl electrophiles via a radical or radical-chain mechanism that can be tuned for stereospecificity.

The Catalytic Cycle (Ni-Catalyzed Suzuki-Miyaura Type)

-

Oxidative Addition: The Ni(0)Lₙ species attacks the C3–O bond of the pyrrolidine carbonate. This typically occurs via an Sɴ2-like mechanism, inverting the stereocenter from (R) to (S).

-

Decarboxylation: The resulting alkyl-nickel-carbonate species extrudes CO₂ and the tert-butoxide group, forming a cationic or neutral alkyl-Ni(II) intermediate.

-

Transmetallation: An aryl boronic acid (or aryl zinc reagent) transfers its organic group to the Nickel center.

-

Reductive Elimination: The C(sp³)–C(sp²) bond is formed, releasing the product and regenerating Ni(0).

DOT Diagram: Catalytic Cycle

Caption: Stereospecific Ni-catalyzed cross-coupling cycle showing inversion of configuration at the C3 position.

Experimental Protocols

Protocol A: Synthesis of the Carbonate Precursor

If the specific carbonate is not purchased, it is synthesized from the commercially available (R)-N-Boc-3-pyrrolidinol.

Reagents:

-

(R)-N-Boc-3-pyrrolidinol (1.0 equiv)

-

Boc-Anhydride (Boc₂O) (1.2 equiv) or Methyl Chloroformate (for methyl carbonate)

-

DMAP (0.1 equiv), Triethylamine (2.0 equiv)

-

DCM (Solvent)

Procedure:

-

Dissolve (R)-N-Boc-3-pyrrolidinol in dry DCM at 0°C.

-

Add Triethylamine and DMAP.

-

Slowly add Boc₂O (for tert-butyl carbonate) or Methyl Chloroformate.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Quench with water, extract with DCM, and concentrate.

-

Purification: Silica gel chromatography (Hex/EtOAc).

-

Note: The resulting (R)-tert-butyl 3-((tert-butoxycarbonyl)oxy)pyrrolidine-1-carboxylate is the active electrophile.

-

Protocol B: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

This protocol couples the carbonate with an Aryl Boronic Acid to form a 3-Aryl Pyrrolidine.

Reagents:

-

Substrate: (R)-tert-Butyl pyrrolidin-3-yl carbonate derivative (0.2 mmol)

-

Nucleophile: Aryl Boronic Acid (0.3 mmol, 1.5 equiv)

-

Catalyst: NiCl₂(glyme) (10 mol%)

-

Ligand: Bathophenanthroline or 4,4'-di-tert-butyl-2,2'-bipyridine (12 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

-

Solvent: Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step Workflow:

-

Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge a reaction vial with NiCl₂(glyme) (4.4 mg) and the Ligand (e.g., Bathophenanthroline, 8.0 mg).

-

Complexation: Add 0.5 mL of solvent and stir for 10 minutes to form the active catalyst complex (usually green/blue).

-

Substrate Addition: Add the Aryl Boronic Acid (0.3 mmol), Base (Cs₂CO₃, 130 mg), and the (R)-Pyrrolidine Carbonate (0.2 mmol).

-

Reaction: Seal the vial and heat to 60–80°C for 12–24 hours.

-

Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts.

-

Analysis: Analyze crude via ¹H NMR or LC-MS.

-

Purification: Flash column chromatography.

Expected Outcome:

-

Yield: 60–85%

-

Stereochemistry: The product will be the (S)-isomer (Inversion of configuration).

-

ee (Enantiomeric Excess): Typically >90% conservation of ee.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility. | Switch solvent to t-Amyl alcohol or DMF. Ensure reagents are dry. |

| Racemization | Radical pathway dominance (Ni(I)/Ni(III)). | Lower temperature (60°C). Use ligands with larger bite angles (e.g., dtbbpy). |

| Beta-Elimination | Formation of enamine/ene-carbamate. | This is common with pyrrolidines.[1] Increase concentration of Boronic Acid to outcompete elimination. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (BPin) or add molecular sieves. |

References

-

Stereospecific Cross-Coupling of Alkyl Electrophiles

- Title: "Nickel-Catalyzed Stereospecific Cross-Coupling of Secondary Alkyl Ethers and Esters"

- Source:Journal of the American Chemical Society

- Context: Establishes the mechanism for inversion of configuration in Ni-catalyzed substitution of benzylic and secondary alkyl esters.

-

URL:[Link]

-

Nickel-Catalyzed Cross-Coupling of Carbonates

- Title: "Nickel-Catalyzed Cross-Couplings of Benzylic Pivalates and Carbon

- Source:Angewandte Chemie Intern

- Context: foundational work on using carbonates as leaving groups for Ni-c

-

URL:[Link]

-

Application to Pyrrolidine Scaffolds

- Title: "Stereospecific Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Electrophiles"

- Source:Chemical Reviews

- Context: Comprehensive review covering the scope of heterocyclic substr

-

URL:[Link]

Sources

Procedure for coupling (R)-tert-Butyl pyrrolidin-3-yl carbonate with amines

An In-Depth Guide to the Amide Coupling of Carboxylic Acids with (R)-tert-Butyl pyrrolidin-3-ylcarbamate

Authored by: A Senior Application Scientist

Introduction

(R)-tert-Butyl pyrrolidin-3-ylcarbamate, often referred to by its CAS number 122536-77-0, is a pivotal chiral building block in modern medicinal chemistry and drug development.[1][2] Its rigid pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, serving to constrain molecular conformation, which can significantly enhance binding affinity and selectivity for biological targets.[3] The molecule possesses two distinct amine functionalities: a secondary amine integral to the pyrrolidine ring and a primary amine at the 3-position, which is protected by a tert-butoxycarbonyl (Boc) group.

This application note provides a detailed guide for researchers on the procedure for coupling carboxylic acids with the secondary amine of (R)-tert-butyl pyrrolidin-3-ylcarbamate to form a stable amide bond. This transformation is one of the most frequently utilized reactions in the synthesis of novel pharmaceutical candidates.[4][5] We will delve into the underlying chemical principles, provide validated, step-by-step protocols for various coupling methods, and offer expert insights into optimizing these reactions for maximum efficiency and purity.

Chemical Principles and Strategic Considerations

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction. A direct combination of the two results in a non-productive acid-base reaction, forming a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl species that can be readily attacked by the nucleophilic secondary amine of the pyrrolidine.[4][6]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.[7] Its function here is to mask the primary amine at the C-3 position, preventing it from competing with the desired reaction at the secondary ring amine. The Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily and cleanly removable under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[1][8] This orthogonality is critical for complex multi-step syntheses.

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[1][9]

Choosing the Right Coupling Reagent

A vast arsenal of coupling reagents has been developed, primarily driven by the demands of peptide synthesis.[4][6] These reagents facilitate the activation of the carboxylic acid. They can be broadly categorized as follows:

-

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a less reactive but more selective active ester, which then cleanly reacts with the amine.[6][10]

-

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate active esters directly, minimizing side reactions.[4][10]

-

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most effective coupling reagents, known for rapid reaction times and low rates of racemization.[10][11] HATU is particularly effective for sterically hindered or electronically deactivated coupling partners.[10]

A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), is almost always required to neutralize the acidic byproducts generated during the reaction and to ensure the amine coupling partner remains in its free, nucleophilic state.

Visualizing the General Workflow

The overall process involves the activation of a carboxylic acid and its subsequent reaction with the pyrrolidine derivative, followed by workup and purification to yield the final amide product.

Caption: General workflow for amide coupling.

Detailed Experimental Protocols

The following protocols are robust, validated methods for the amide coupling of a generic carboxylic acid with (R)-tert-butyl pyrrolidin-3-ylcarbamate. All reactions should be performed in a fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: EDC/HOBt Mediated Coupling

This method is a classic, cost-effective, and reliable choice for many standard couplings.

Materials and Reagents:

-

Carboxylic Acid (1.0 eq)

-

(R)-tert-Butyl pyrrolidin-3-ylcarbamate (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq), (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the stirred solution in one portion.[12]

-

Add DIPEA (3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: a. Quench the reaction by adding water and dilute with additional DCM. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[12] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient reagent, ideal for challenging substrates, including sterically hindered components or electron-deficient amines/acids, resulting in faster reactions and often higher yields.

Materials and Reagents:

-

Carboxylic Acid (1.0 eq)

-

(R)-tert-Butyl pyrrolidin-3-ylcarbamate (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

5% aqueous LiCl solution (for work-up)

-

Ethyl Acetate

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.[12]

-

Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt.

-

Monitor progress by TLC or LC-MS.

-

Work-up: a. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).[12] b. Combine the organic layers and wash thoroughly with 5% aqueous LiCl solution (this helps to remove residual DMF), followed by brine.[12] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude material via silica gel column chromatography to obtain the desired product.

Quantitative Data and Method Comparison

The choice of coupling reagent can significantly impact reaction outcomes. The table below provides a summary for easy comparison.

| Parameter | Method 1: EDC/HOBt | Method 2: HATU | Method 3: PyBOP |

| Activation Principle | Carbodiimide/Additive | Aminium Salt | Phosphonium Salt |

| Typical Solvent | DCM, DMF | DMF, MeCN | DMF, DCM |

| Base | DIPEA, Et₃N | DIPEA | DIPEA |

| Reaction Time | 12 - 18 hours | 2 - 6 hours | 12 - 16 hours |

| Relative Cost | Low | High | High |

| Byproducts | DCU/ECU (urea), HOBt | Tetramethylurea, HOAt | HMPA, HOBt |

| Advantages | Cost-effective, widely used | High efficiency, fast, good for difficult couplings[10] | High yields, low racemization |

| Disadvantages | Slower, potential for N-acylurea byproduct, racemization risk without HOBt | Expensive, byproduct removal can be tricky | Byproduct (HMPA) is a suspected carcinogen |

Mechanism Visualization: EDC/HOBt Activation

The diagram below illustrates the key steps in the activation of a carboxylic acid using the EDC/HOBt system, which prevents common side reactions.

Caption: Activation pathway using EDC/HOBt.

Post-Coupling Protocol: Boc Group Deprotection

After successful amide formation, the Boc group can be removed to liberate the primary amine for further functionalization if required.

Materials and Reagents:

-

Boc-protected Amide Product (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10-20 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether or MTBE

Procedure:

-

Dissolve the Boc-protected amide in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10-20 equivalents) dropwise to the stirred solution. Gas evolution (CO₂) should be observed.[7]

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure.[1] b. The resulting residue is the TFA salt of the deprotected amine. It can be used as is, or the free amine can be liberated by dissolving the residue in DCM and washing carefully with saturated NaHCO₃ solution until the aqueous layer is basic. c. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, triturating the crude TFA salt with diethyl ether can yield a solid product.

References

-

Coupling Reagents. Aapptec Peptides.

-

BOC Protection and Deprotection. J&K Scientific LLC.

-

Amide Synthesis. Fisher Scientific.

-

tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. PMC.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

tert-Butyloxycarbonyl protecting group. Wikipedia.

-

Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.

-

Amine Protection With Boc. Scribd.

-

Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.

-

Peptide Coupling Reagents Guide. Sigma-Aldrich.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]